molecular formula C13H18BNO3 B15233158 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No.: B15233158
M. Wt: 247.10 g/mol
InChI Key: XPTCSOQHAYLCFJ-UHFFFAOYSA-N
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Description

3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde: is an organic compound that features both an amino group and a boronate ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Amination Reaction: The amino group is introduced via a nucleophilic substitution reaction, where an aryl halide reacts with an amine under basic conditions.

    Formylation Reaction: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

    Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under basic conditions.

    Coupling: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: The boronate ester group is useful in catalytic processes, particularly in cross-coupling reactions.

Biology:

    Bioconjugation: The amino group allows for conjugation with biomolecules, useful in drug delivery and diagnostics.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its functional groups:

    Amino Group: Acts as a nucleophile, participating in various substitution reactions.

    Boronate Ester Group: Facilitates cross-coupling reactions through the formation of boron-carbon bonds.

    Aldehyde Group: Can undergo nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate

Uniqueness:

  • Functional Groups: The combination of amino, boronate ester, and aldehyde groups in a single molecule provides unique reactivity and versatility in synthetic applications.
  • Reactivity: The presence of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,15H2,1-4H3

InChI Key

XPTCSOQHAYLCFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)N

Origin of Product

United States

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